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Introduction
Leucrose, a naturally occurring disaccharide and a structural isomer of sucrose, is gaining

attention in the fields of nutrition and pharmacology. Composed of α-1,5-linked glucose and

fructose, its metabolic fate differs significantly from that of sucrose (α-1,2 linkage), suggesting

potential applications as a sugar substitute with unique physiological properties. This technical

guide provides a comprehensive overview of the in vivo metabolism of leucrose, detailing its

digestion, absorption, impact on glycemic control, and its putative interaction with the gut

microbiota. The information presented herein is synthesized from available scientific literature

to support further research and development.

Digestion and Absorption: A Slower, More
Controlled Release
The initial step in the metabolism of any disaccharide is its hydrolysis into monosaccharide

components by enzymes in the small intestine. In vitro studies using human jejunal mucosa

have demonstrated that leucrose is hydrolyzed by carbohydrases, albeit at a significantly

slower rate compared to other common disaccharides.

Experimental Protocol: In Vitro Digestion with Human Jejunal Carbohydrases (General

Protocol)
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While the specific protocol from the key study by Ziesenitz et al. is not fully available, a general

methodology for such an experiment is as follows:

Enzyme Preparation: Obtain human jejunal mucosal scrapings from biopsies or organ

donors. Homogenize the tissue in a suitable buffer (e.g., phosphate buffer, pH 7.0) and

prepare a crude enzyme extract by centrifugation to remove cellular debris.

Substrate Incubation: Prepare solutions of leucrose, maltose, and sucrose of known

concentrations. Incubate each disaccharide with the jejunal enzyme preparation at 37°C.

Reaction Termination and Analysis: At various time points, terminate the enzymatic reaction

(e.g., by heat inactivation or addition of a stopping reagent).

Quantification of Hydrolysis: Measure the amount of glucose and fructose released using a

suitable analytical method, such as high-performance liquid chromatography (HPLC) or an

enzymatic assay (e.g., glucose oxidase-peroxidase assay).

Calculation of Cleavage Rate: Determine the rate of hydrolysis for each disaccharide,

typically expressed as a percentage of the hydrolysis rate of a reference sugar like maltose

or sucrose.

Quantitative Data on Leucrose Digestion

Disaccharide
Relative Cleavage Rate (%)
vs. Maltose

Relative Cleavage Rate (%)
vs. Sucrose

Leucrose 31[1] 63[1]

Maltose 100 -

Sucrose - 100

Table 1: In vitro cleavage rate of Leucrose by human digestive carbohydrases compared to

Maltose and Sucrose.[1]

This slower digestion rate is a key characteristic of leucrose, suggesting a more gradual

release of glucose and fructose into the bloodstream.
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Glycemic and Insulinemic Response: A Favorable
Profile
The slower digestion of leucrose translates to a blunted postprandial glycemic and insulinemic

response compared to sucrose, a highly desirable trait for a sugar substitute.

Experimental Protocol: Oral Carbohydrate Tolerance Test in Humans (General Protocol)

The study by Ziesenitz et al. involved a single oral dose of 100g of leucrose. A standard oral

glucose tolerance test (OGTT) protocol adapted for this would be:

Subject Preparation: Healthy human volunteers are required to fast overnight (8-12 hours).

Baseline Measurement: A fasting blood sample is collected to determine baseline blood

glucose, fructose, insulin, and C-peptide levels.

Oral Administration: Subjects consume a solution containing 100g of leucrose dissolved in

water.

Post-Dose Blood Sampling: Blood samples are collected at regular intervals (e.g., 15, 30, 60,

90, and 120 minutes) after consumption of the leucrose solution.

Biochemical Analysis: Plasma or serum from each blood sample is analyzed for glucose,

fructose, insulin, and C-peptide concentrations using standard laboratory methods (e.g.,

glucose oxidase method for glucose, ELISA for insulin and C-peptide).

Comparative Study: The same protocol is repeated on a separate day with a 100g dose of

sucrose for comparison.

Human Glycemic and Insulinemic Response to Leucrose

Studies in humans have shown that following a 100g oral dose, leucrose leads to lower blood

glucose and fructose profiles compared to an equivalent dose of sucrose.[1] Importantly, the

insulin and C-peptide profiles remain unaltered, suggesting that leucrose does not provoke a

significant insulinemic response.[1]
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Metabolic Pathway of Orally Ingested Leucrose in Humans.

Excretion in Animal Models: Insights from Rat
Studies
Metabolic studies in rats provide further understanding of the absorption and excretion of

leucrose.

Experimental Protocol: Rat Metabolic Study (General Protocol)

Animal Acclimatization: Male Wistar rats are housed in metabolic cages that allow for the

separate collection of urine and feces. They are acclimatized to the cages and a standard

diet for several days.

Oral Administration: A single dose of leucrose (e.g., 35 g/kg body weight) is administered via

oral gavage.

Intravenous Administration: In a separate group of rats, a single dose of leucrose (e.g., 1 g)

is administered intravenously to assess its fate when bypassing the digestive system.

Sample Collection: Urine and feces are collected over a 24-hour period.

Analysis: The concentration of leucrose and its potential metabolites in the urine and feces

is determined using analytical techniques such as HPLC or Gas Chromatography-Mass

Spectrometry (GC-MS).

Quantitative Data on Leucrose Excretion in Rats

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1674814?utm_src=pdf-body-img
https://www.benchchem.com/product/b1674814?utm_src=pdf-body
https://www.benchchem.com/product/b1674814?utm_src=pdf-body
https://www.benchchem.com/product/b1674814?utm_src=pdf-body
https://www.benchchem.com/product/b1674814?utm_src=pdf-body
https://www.benchchem.com/product/b1674814?utm_src=pdf-body
https://www.benchchem.com/product/b1674814?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Administration Route Dose
% of Dose Excreted in
Urine (24h)

Intravenous 1 g 70

Table 2: Urinary excretion of intravenously administered Leucrose in rats.

The finding that a large proportion of intravenously administered leucrose is excreted

unchanged in the urine suggests that it is not readily metabolized by tissues when it enters the

systemic circulation directly. When administered orally at high doses, leucrose was found to be

well-tolerated, and weanling rats fed a 25% leucrose diet grew as well as those on a sucrose

or corn starch diet, indicating it is a utilizable energy source.

Rat Metabolic Study Acclimatization in
Metabolic Cages Divide into Two Groups

Oral Administration Group

Intravenous Administration Group

Administer Leucrose
(e.g., 35 g/kg) via Gavage

Administer Leucrose
(e.g., 1 g) Intravenously

24h Urine & Feces
Collection

HPLC or GC-MS Analysis
of Samples Determine Excretion Profile
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Experimental Workflow for a Rat Metabolic Study of Leucrose.

Interaction with Gut Microbiota: An Area for Future
Research
The impact of leucrose on the gut microbiota is not yet well-documented in the scientific

literature. However, based on its partial digestion in the small intestine, it is plausible that

unabsorbed leucrose could reach the colon and be fermented by the gut microbiota.

Inference from Structurally Similar Isomers

Studies on isomaltulose, another sucrose isomer with an α-1,6 glycosidic bond that is also

slowly digested, have shown prebiotic effects. In vivo studies in rats demonstrated that

isomaltulose supplementation increased the abundance of beneficial bacteria such as

Faecalibacterium and Phascolarctobacterium, and decreased the levels of pathogens like
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Shuttleworthia. Furthermore, isomaltulose consumption led to an increase in the production of

short-chain fatty acids (SCFAs), particularly propionate and butyrate.

Given the structural similarity and comparable slow digestibility of leucrose, it is hypothesized

that it may also exert a prebiotic effect, modulating the gut microbiota composition and

promoting the production of beneficial metabolites like SCFAs. However, dedicated studies are

required to confirm this.

Experimental Protocol: In Vitro Fermentation by Human Fecal Microbiota (General Protocol)

Fecal Slurry Preparation: Collect fresh fecal samples from healthy human donors. Prepare a

fecal slurry by homogenizing the feces in a buffered medium under anaerobic conditions.

Incubation: Add leucrose as the sole carbohydrate source to the fecal slurry. Include positive

(e.g., inulin) and negative (no carbohydrate) controls. Incubate the cultures anaerobically at

37°C.

Sampling and Analysis: At different time points (e.g., 0, 12, 24, 48 hours), collect samples for

analysis.

Microbiota Composition: Analyze the microbial community composition using 16S rRNA

gene sequencing.

SCFA Production: Measure the concentrations of short-chain fatty acids (acetate,

propionate, butyrate) using gas chromatography.

pH Measurement: Monitor changes in the pH of the culture medium.
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Hypothesized Interaction of Leucrose with Gut Microbiota.

Conclusion
Leucrose presents a compelling profile as a sugar substitute. Its in vivo metabolic fate is

characterized by a slower digestion compared to sucrose, leading to a more favorable glycemic

and insulinemic response. Animal studies indicate that while it is a utilizable energy source

when consumed orally, it is largely excreted unchanged when administered intravenously. The

potential for leucrose to act as a prebiotic and positively modulate the gut microbiota is a

promising area for future research. The detailed understanding of its metabolic journey

underscores its potential in the development of functional foods and as a tool for managing

metabolic health. Further in-depth studies, particularly focusing on its long-term effects and its

interaction with the human gut microbiome, are warranted to fully elucidate its role in human

nutrition and therapeutics.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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